1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
Description
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
AXTSKNOPEQGKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene generally involves the following key steps:
Step 1: Preparation of the bromo-substituted benzene ring
Starting from a suitably substituted bromobenzene, regioselective bromination or functionalization is performed to introduce the bromine atom at the 1- and 3-positions on the benzene ring.Step 2: Formation of the 2-bromo-1-(tert-butoxy)ethyl side chain
This involves the introduction of a brominated ethyl group bearing a tert-butoxy protecting group. The tert-butoxy group serves as a protective ether, stabilizing the side chain during subsequent reactions.Step 3: Coupling of the side chain to the aromatic ring
The side chain is attached to the aromatic core via nucleophilic substitution or electrophilic addition reactions, often using bromoacetaldehyde derivatives or related intermediates.
Detailed Synthetic Route
Based on the literature and industrial synthesis insights, the following route is representative:
Alternative Synthetic Approaches
Use of Bromoacetaldehyde Derivatives: Direct use of bromoacetaldehyde in hexane or tetrahydrofuran (THF) solutions under low temperature (-78°C) conditions followed by triphenylphosphine addition has been reported to afford high yields and purity of the bromo-substituted ethyl benzene derivatives.
Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors have been employed to improve reaction control, reproducibility, and safety during the bromination and coupling steps. This method allows precise temperature and reagent flow control, enhancing selectivity and reducing side reactions.
Reaction Conditions and Optimization
Temperature Control
Solvent Selection
Catalyst and Reagent Stoichiometry
- Use of equimolar amounts of bromoacetaldehyde and brominated benzene ensures maximal yield.
- Triphenylphosphine acts as a nucleophilic catalyst facilitating coupling.
Purification and Characterization
Purification Techniques
- Extraction with ether or dichloromethane followed by drying over sodium sulfate.
- Rapid filtration through silica gel to remove impurities.
- Final purification by column chromatography using hexane/ethyl acetate gradients.
Analytical Characterization
| Technique | Purpose | Typical Data for 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons at δ 7.0–7.8 ppm; tert-butyl group singlet at δ ~1.3 ppm; methylene protons adjacent to bromine at δ 3.0–4.0 ppm |
| Infrared Spectroscopy (IR) | Functional group identification | C–O stretch around 1100 cm⁻¹; aromatic C–H stretch near 3000 cm⁻¹; C–Br stretch in fingerprint region |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C12H16Br2O; m/z ~336 g/mol |
| Elemental Analysis | Purity and composition | Matches theoretical %C, %H, and %Br values within ±0.3% |
Summary Table of Preparation Methods
Research and Industrial Context
- The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the brominated side chain and tert-butoxy group allow for further functionalization.
- The presence of bromine atoms enhances reactivity in electrophilic and nucleophilic substitution reactions, facilitating diverse synthetic transformations.
- Industrial preparation emphasizes safety protocols due to the handling of bromine and reactive intermediates, with storage in amber containers at low temperatures recommended to prevent degradation.
Chemical Reactions Analysis
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers utilize this compound in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .
In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and physical properties are influenced by its substituents. Below is a comparative analysis with key structural analogs:
Table 1: Structural and Functional Comparison of Brominated Benzene Derivatives
Physical Properties and Characterization
- Spectroscopic Data : For brominated benzene derivatives, ¹H NMR signals for tert-butyl groups typically appear as singlets near δ 1.2 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm. For example, 1-bromo-3-((3-bromobenzyl)oxy)benzene () shows aromatic protons at δ 7.58 (s, 1H) and δ 7.47 (d, J = 7.9 Hz, 1H), with tert-butyl carbons at ~27–30 ppm in ¹³C NMR .
- Thermal Stability : Bulky substituents like tert-butoxy improve thermal stability compared to linear alkoxy groups (e.g., hexyloxy in ), which may lower melting points .
Biological Activity
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₂H₁₆Br₂O
- Molecular Weight : 336.06 g/mol
- CAS Number : 1249387-92-5
- Structure : The compound features a bromobenzene ring substituted with a bromoethyl group and a tert-butoxy group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene involves several steps, typically starting from commercially available bromobenzenes. The tert-butoxy group can be introduced via alkylation reactions, which are crucial for enhancing the compound's solubility and biological activity.
Biological Activity
The biological activity of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has been investigated in various studies, revealing several potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of brominated compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study focusing on related brominated compounds highlighted their ability to target specific signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. In related studies, brominated benzene derivatives have been shown to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes could lead to increased levels of neurotransmitters, thereby enhancing cognitive function .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of various brominated compounds, including those structurally similar to 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The results indicated significant cytotoxicity against human cancer cell lines with IC₅₀ values in the low micromolar range. This study underscores the potential of brominated compounds in cancer therapy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of halogenated organic compounds. The results demonstrated that certain brominated derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on our compound is sparse, the trends observed suggest a promising avenue for further research into its antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene?
- Methodology :
- Step 1 : Start with a tert-butoxyethylbenzene precursor. Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂ in the presence of Fe or AlBr₃ as catalysts to achieve regioselective bromination at the meta position .
- Step 2 : Brominate the ethyl side chain using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to target the 2-bromo position .
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., splitting patterns for adjacent bromine atoms).
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Approach :
- and -NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tert-butoxy groups (δ 1.2–1.4 ppm for -C(CH₃)₃) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₅Br₂O) with expected isotopic patterns for two bromine atoms.
- IR Spectroscopy : Detect C-Br stretches (~560 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .
Q. What solvents and conditions stabilize this compound during storage?
- Guidelines :
- Store in inert atmospheres (Ar/N₂) at 0–4°C to prevent hydrolysis of the tert-butoxy group.
- Use halogenated solvents (e.g., DCM, chloroform) to avoid bromine displacement via nucleophilic attack .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence nucleophilic substitution reactivity?
- Mechanistic Analysis :
- The bulky tert-butoxy group reduces accessibility to the adjacent brominated ethyl chain, favoring Sₙ2 mechanisms in polar aprotic solvents (e.g., DMF) over Sₙ1 .
- Experimental Design : Compare reaction rates with tert-butoxy vs. methoxy analogs using kinetic studies () and DFT calculations to model transition states .
Q. How can conflicting regioselectivity data in bromination reactions be resolved?
- Contradiction Analysis :
- Discrepancies may arise from competing directing effects (e.g., tert-butoxy vs. bromine).
- Resolution : Use competitive EAS experiments with deuterated analogs to quantify directing strengths. Optimize Br₂ concentration and temperature to favor meta substitution .
Q. What side reactions occur during synthesis, and how are they minimized?
- Common Issues :
- Elimination : Tert-butoxide bases (e.g., KOtBu) may dehydrohalogenate the bromoethyl chain, forming alkenes.
- Mitigation : Use milder bases (NaHCO₃) and low temperatures (0–25°C) during workup .
Q. Can computational models predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
